An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 for Advanced Bioconjugation
An In-depth Technical Guide to N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 for Advanced Bioconjugation
Introduction
In the rapidly evolving fields of chemical biology, drug development, and molecular imaging, the demand for precise and versatile molecular tools is paramount. The N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 molecule represents a sophisticated class of heterobifunctional fluorescent probes designed for high-efficiency bioconjugation. This guide provides an in-depth examination of its molecular architecture, the underlying chemical principles of its application, detailed experimental protocols, and key considerations for its use in research settings. This molecule uniquely combines the bright and photostable fluorescence of the Cyanine3 (Cy3) dye with the power of bioorthogonal "click chemistry" via an azide handle, all while incorporating polyethylene glycol (PEG) linkers to enhance solubility and biocompatibility.[1][2][3][4] It is particularly valuable for researchers seeking to covalently label alkyne-modified biomolecules—such as proteins, nucleic acids, or small-molecule drug candidates—for visualization and tracking.
Section 1: Molecular Architecture and Physicochemical Properties
The efficacy of N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 stems from its modular design, where each component serves a distinct and critical function.
-
Cy3 Fluorescent Core: Cyanine3 (Cy3) is a well-characterized orange-fluorescent dye known for its high quantum yield and good photostability, making it an excellent choice for fluorescence microscopy and other detection methods.[5][6] Its spectral properties are well-suited for standard filter sets.
-
Azide (N₃) Reactive Group: The terminal azide group is the molecule's bioorthogonal "warhead." It facilitates highly specific and efficient covalent bond formation with alkyne-containing molecules through a reaction known as the Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry".[2][7]
-
Dual PEG4 Linkers: The molecule features two tetra(ethylene glycol) (PEG4) arms.[8][9]
-
The azide-PEG4 arm serves as a flexible, hydrophilic spacer that connects the azide group to the Cy3 core. This linker minimizes steric hindrance and improves the accessibility of the azide for reaction.[3][9]
-
The methoxy-PEG4 (m-PEG4) arm is an inert, passivating chain. Its primary role is to enhance the overall aqueous solubility of the molecule, prevent aggregation, and reduce non-specific binding of the dye to surfaces or other biomolecules—a critical factor for achieving high signal-to-noise ratios in imaging experiments.[1][3]
-
-
N-methyl-N'-methyl Linkage: These groups denote the specific attachment points of the PEG chains to the nitrogen atoms within the Cy3 dye's core structure, ensuring a stable and well-defined molecular architecture.
The amalgamation of these components results in a water-soluble, highly specific, and brightly fluorescent probe optimized for modern bioconjugation challenges.
Table 1: Physicochemical Properties of Azide-PEG4-Cy3 Probes
| Property | Typical Value | Significance in Application |
| Excitation Maximum (λex) | ~550-555 nm | Aligns with common laser lines (e.g., 532 nm, 561 nm) for efficient excitation.[2][5][6] |
| Emission Maximum (λem) | ~570-575 nm | Provides a bright orange-red signal detectable with standard Cy3 filter sets.[2][5][6] |
| Molar Extinction Coefficient | ≥ 150,000 M⁻¹cm⁻¹ | High value indicates strong light absorption, contributing to the probe's overall brightness.[10] |
| Quantum Yield (Φ) | ~0.20 - 0.24 | Represents a good efficiency of converting absorbed light into emitted fluorescence.[10] |
| Reactive Group | Azide (-N₃) | Enables covalent labeling of alkyne-modified targets via click chemistry.[2][7] |
| Solubility | High in Aqueous Buffers | PEG linkers ensure good solubility, preventing aggregation and simplifying handling.[2][11] |
Section 2: Mechanism of Action - The Power of Click Chemistry
The core utility of this probe lies in its azide group, which enables its participation in one of two powerful bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC is the most common form of click chemistry, prized for its speed, efficiency, and specificity.[12][][14] The reaction joins a terminal alkyne and an azide to form a highly stable triazole linkage.
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Causality of Components: The reaction is not spontaneous and requires a copper(I) catalyst.[14] In practice, this is generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[15] A chelating ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) ion, prevent its oxidation, and protect the target biomolecule from potential oxidative damage.[15] The mechanism involves the copper coordinating to the alkyne, which activates it for nucleophilic attack by the azide, leading to the rapid formation of the 1,4-disubstituted triazole product.[][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For applications within living cells or where copper cytotoxicity is a concern, SPAAC provides a metal-free alternative.[][18]
-
Mechanism: SPAAC utilizes a cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[18][19][20] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction with an azide spontaneously, without any catalyst.[][19] This makes SPAAC an ideal tool for in vivo labeling.[18] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved SPAAC kinetics.[19][21][22]
The choice between CuAAC and SPAAC is a critical experimental decision based on the biological system and the tolerance for copper. CuAAC is often preferred for in vitro conjugations due to its faster reaction rates.[22]
Caption: CuAAC labeling workflow for conjugating an alkyne-protein with Azide-PEG4-Cy3.
Section 3: Experimental Protocol - Labeling of an Alkyne-Modified Protein
This protocol provides a robust, self-validating system for labeling an alkyne-modified protein using CuAAC. The steps are designed to ensure high efficiency while maintaining protein integrity.
Materials:
-
Alkyne-modified protein of interest (1-5 mg/mL in a phosphate or Tris-based buffer, pH 7.2-7.8)
-
N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 (prepare a 10 mM stock in anhydrous DMSO)
-
Copper(II) Sulfate (CuSO₄) (prepare a 20 mM stock in deionized water)[23]
-
THPTA ligand (prepare a 100 mM stock in deionized water)[23]
-
Sodium Ascorbate (prepare a 300 mM stock in deionized water immediately before use, as it is prone to oxidation)[15][23]
-
Purification column (e.g., size-exclusion chromatography (SEC) desalting column)
Protocol Steps:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer (like PBS or HEPES) and free of chelating agents like EDTA, which can interfere with the copper catalyst.
-
Rationale: Buffer composition is critical for catalyst activity and protein stability.
-
-
Reaction Assembly (for a 200 µL final volume):
-
In a microcentrifuge tube, combine the following in order, mixing gently after each addition:
-
100 µL of protein solution (e.g., at 2 mg/mL)
-
X µL of 10 mM Azide-PEG4-Cy3 stock (aim for a 10-20 fold molar excess of dye over protein).
-
10 µL of 100 mM THPTA solution (final concentration ~5 mM).
-
10 µL of 20 mM CuSO₄ solution (final concentration ~1 mM).
-
-
Rationale: A molar excess of the dye drives the reaction to completion.[15] The ligand is added before the copper to pre-form the complex, which enhances catalytic efficiency and protects the protein.[15]
-
-
Initiation and Incubation:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction (final concentration ~15 mM).[23]
-
Protect the reaction from light and incubate at room temperature for 1-2 hours. Gentle mixing can improve efficiency.
-
Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) state, starting the catalytic cycle.[15] Protecting the reaction from light is crucial to prevent photobleaching of the Cy3 dye.[5]
-
-
Purification:
-
Stop the reaction by removing the catalyst and unreacted dye. The most common method is SEC (e.g., a PD-10 or Zeba™ Spin Desalting Column).
-
Equilibrate the column with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the high-molecular-weight labeled protein, which will elute first. The smaller, unreacted dye molecules will be retained longer.
-
Rationale: Purification is essential to remove components that could interfere with downstream applications and to ensure accurate characterization.
-
-
Characterization (Self-Validation):
-
Degree of Labeling (DOL): The DOL (moles of dye per mole of protein) can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~552 nm (for Cy3).
-
Purity Assessment: Analyze the purified conjugate using SDS-PAGE. The labeled protein should show a distinct fluorescent band under a gel imager, confirming covalent attachment. The mobility may be slightly shifted compared to the unlabeled protein.
-
Rationale: These characterization steps validate the success of the conjugation, providing quantitative data on labeling efficiency and confirming the integrity of the final product.
-
Section 4: Applications and Field-Proven Insights
The versatility of this probe enables a wide array of applications:
-
Fluorescence Microscopy: Track the localization and trafficking of labeled proteins or drugs within living or fixed cells.
-
Flow Cytometry: Quantify cell populations that have taken up or express a labeled biomolecule.
-
PROTAC Development: This specific linker structure is also used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can connect a target-binding ligand to an E3 ligase ligand.[2][7]
-
In Vitro Assays: Develop fluorescence-based binding assays or activity probes.
Expert Considerations:
-
Optimizing DOL: For many applications, a DOL of 1-3 is ideal. Over-labeling can lead to fluorescence quenching and protein precipitation.[15][24] It is often necessary to titrate the molar excess of the dye to achieve the desired DOL for your specific protein.
-
Photostability: While Cy3 has good photostability, intense or prolonged laser exposure can still lead to photobleaching.[10][25] Use appropriate anti-fade mounting media for microscopy and minimize light exposure where possible.
-
Alternative Chemistries: If your biomolecule of interest cannot be modified with an alkyne, remember that a vast ecosystem of bifunctional linkers exists.[4] Alternative Cy3 probes with maleimide (for thiols) or NHS ester (for amines) functionalities are widely available.
References
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
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Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(35), 8101-8104. Available at: [Link]
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Heemstra, J. M., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 29(10), 3295-3300. Available at: [Link]
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Wang, L., et al. (2020). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 40(10), 3141-3158. Available at: [Link]
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Structure and properties of CY3 - Technical Information. Yusi Medicine. (2025). Available at: [Link]
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Singh, D., et al. (2018). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv. Available at: [Link]
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Rios, L. A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 829-839. Available at: [Link]
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Vankayalapati, H., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry, 11(12), 1941-1946. Available at: [Link]
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Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]
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Lakowicz, J. R., et al. (2003). Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. Journal of Fluorescence, 13(1), 5-11. Available at: [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
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Aznarez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1994-2007. Available at: [Link]
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Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(10), 1629. Available at: [Link]
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Archipowa, N., et al. (2023). Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins. The Journal of Physical Chemistry B, 127(31), 6899-6909. Available at: [Link]
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Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Cyan Dye. Available at: [Link]
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N'-(azide-PEG4)-Cy3. Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Available at: [Link]
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BCN-PEG4-Cyanine3 (exo). AxisPharm. Available at: [Link]
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N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 Datasheet. DC Chemicals. Available at: [Link]
-
Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry. Interchim. Available at: [Link]
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